2-chloroimidazo[1,5-b]pyridazine
Description
Significance of Fused Nitrogen Heterocycles in Chemical Research
Fused nitrogen heterocycles are core structures in a vast array of biologically active compounds and functional materials. nih.govopenmedicinalchemistryjournal.com These bicyclic and polycyclic systems, containing at least one nitrogen atom, are prevalent in natural products such as alkaloids, vitamins, and hormones. mdpi.comrsc.org In fact, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most common. nih.govnih.gov This prevalence is attributed to their structural diversity and the ability of the nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA and proteins. rsc.orgnih.gov Consequently, these compounds are integral to medicinal chemistry, finding applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov Beyond pharmaceuticals, their utility extends to agrochemicals, dyes, and materials science. openmedicinalchemistryjournal.commdpi.com
Evolution of Synthetic Strategies for Imidazo[1,5-b]pyridazine (B2384543) Scaffolds
The synthesis of the imidazo[1,5-b]pyridazine core has evolved significantly over time. Early methods often involved multi-step procedures with harsh reaction conditions. A common strategy involves the cyclocondensation of an aminopyridazine derivative with an α-haloketone or a related two-carbon synthon. For instance, the reaction of 3-aminopyridazine (B1208633) with α-bromoacetophenone derivatives has been a classical approach.
More contemporary methods focus on improving efficiency, yield, and substrate scope. These include the use of transition metal-catalyzed cross-coupling reactions to build the heterocyclic core or to functionalize a pre-existing imidazo[1,5-b]pyridazine skeleton. researchgate.net The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, has also streamlined the production of these compounds. tandfonline.com For example, a one-pot condensation approach has been utilized for the synthesis of related imidazo[1,5-a]pyridine (B1214698) systems. tandfonline.com
Contextual Role of 2-Chloroimidazo[1,5-b]pyridazine within Advanced Organic Synthesis
Within the family of imidazo[1,5-b]pyridazines, this compound stands out as a particularly valuable and versatile synthetic intermediate. The chlorine atom at the 2-position acts as a key functional handle, enabling a wide range of subsequent chemical transformations. Its reactivity allows for the introduction of various substituents at this position through nucleophilic substitution and cross-coupling reactions. This makes this compound a crucial building block for the synthesis of more complex molecules with desired electronic and steric properties. The strategic placement of the chlorine atom provides a reliable and predictable site for molecular elaboration, rendering it an important tool in the toolbox of synthetic organic chemists.
Structure
3D Structure
Properties
CAS No. |
1221718-98-4 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
2-chloroimidazo[1,5-b]pyridazine |
InChI |
InChI=1S/C6H4ClN3/c7-6-2-1-5-3-8-4-10(5)9-6/h1-4H |
InChI Key |
PZOZWTUEERUGCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN2C1=CN=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloroimidazo 1,5 B Pyridazine and Its Derivatives
Strategies for the Construction of the Imidazo[1,5-b]pyridazine (B2384543) Ring System
The formation of the imidazo[1,5-b]pyridazine core relies on building the pyridazine (B1198779) ring first, followed by the annulation of the imidazole (B134444) ring.
Annulation, the formation of a new ring onto a pre-existing one, is the key step in constructing the bicyclic imidazo[1,5-b]pyridazine system. In this context, the imidazole ring is typically formed by cyclizing a suitably substituted pyridazine precursor. The most direct precursor for the imidazo[1,5-b]pyridazine skeleton is a 3,4-diaminopyridazine. The annulation is then achieved by reacting this ortho-diamine with a reagent that provides the final carbon atom of the imidazole ring (C-2).
For the synthesis of the specific target, which is chlorinated at the 2-position, the strategy involves an annulation that installs an oxygen functionality at the C-2 position, which can later be converted to the chloro group. This is achieved by reacting 3,4-diaminopyridazine with phosgene (B1210022) or a phosgene equivalent. Phosgene is a well-established reagent used to form cyclic urea (B33335) structures from 1,2-diamines nih.govamericanchemistry.com. This reaction proceeds via the formation of isocyanate and carbamoyl (B1232498) chloride intermediates, which undergo intramolecular cyclization to yield the stable imidazo[1,5-b]pyridazin-2(1H)-one.
Table 1: Annulation of 3,4-Diaminopyridazine
| Reactant 1 | Reagent (C1-Source) | Product | Reaction Type |
| 3,4-Diaminopyridazine | Phosgene (COCl₂) or equivalent (e.g., Triphosgene, CDI*) | Imidazo[1,5-b]pyridazin-2(1H)-one | Cyclocondensation/Annulation |
CDI = 1,1'-Carbonyldiimidazole
The critical precursor, 3,4-diaminopyridazine, is itself synthesized through multi-step heterocyclization routes. A common method involves the reduction of an ortho-nitro-aminopyridazine. For instance, commercially available 4-amino-3-nitropyridine (B158700) can be catalytically hydrogenated to produce 3,4-diaminopyridine (B372788) chemicalbook.com. A similar strategy is applied to the pyridazine system.
A documented synthesis starts from 4-methoxypyridine, which undergoes nitration to yield 4-methoxy-3-nitropyridine. Subsequent reaction with ammonia (B1221849) replaces the methoxy (B1213986) group to form 4-amino-3-nitropyridine, which is then reduced, typically via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, to afford the final 3,4-diaminopyridazine precursor google.com.
Table 2: Synthesis of 3,4-Diaminopyridazine Precursor
| Starting Material | Key Steps | Final Product |
| 4-Methoxypyridine | 1. Nitration (Fuming HNO₃) 2. Amination (NH₃) 3. Reduction (H₂, Pd/C) | 3,4-Diaminopyridazine |
Cyclocondensation reactions are fundamental to the formation of the imidazo[1,5-b]pyridazine ring system. The reaction between 3,4-diaminopyridazine and phosgene, as described in section 2.1.1, is a prime example of a cyclocondensation process. In this reaction, two new bonds are formed between the two amino groups of the pyridazine and the single carbon atom of the phosgene molecule, with the elimination of two molecules of hydrogen chloride, to construct the fused imidazole ring.
This strategy contrasts with the synthesis of the isomeric imidazo[1,2-b]pyridazines, which are commonly formed by the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone researchgate.netnih.gov. For the imidazo[1,5-b]pyridazine system, the use of a 1,2-diamine precursor is essential for achieving the correct ring fusion.
Targeted Introduction and Manipulation of Halogen Substituents
With the imidazo[1,5-b]pyridazin-2(1H)-one core constructed, the final step is the targeted introduction of the chlorine atom at the C-2 position.
Direct regioselective C-H chlorination of the parent imidazo[1,5-b]pyridazine heterocycle is not the preferred method for synthesizing the 2-chloro derivative. While methods for direct halogenation of related systems like imidazo[1,2-a]pyridines exist, often targeting the electron-rich C-3 position using reagents like N-chlorosuccinimide (NCS) or sodium chlorite (B76162) rsc.orgresearchgate.netresearchgate.net, the reactivity of the imidazo[1,5-b]pyridazine core dictates a different approach.
The most effective and standard strategy for introducing a chlorine atom at the C-2 position is through the chemical conversion of the carbonyl group in imidazo[1,5-b]pyridazin-2(1H)-one. This transformation is a well-established method in heterocyclic chemistry for converting lactam or pyridone functionalities into their corresponding chloro-derivatives. The reaction is typically carried out by heating the pyridazinone with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction proceeds cleanly and provides the desired 2-chloroimidazo[1,5-b]pyridazine in good yield.
Table 3: Conversion of Imidazo[1,5-b]pyridazin-2(1H)-one to this compound
| Substrate | Reagent | Product | Reaction Type |
| Imidazo[1,5-b]pyridazin-2(1H)-one | Phosphorus Oxychloride (POCl₃) | This compound | Dehydrative Chlorination |
Halogen exchange reactions, such as the Finkelstein reaction, represent another potential route for the synthesis of halo-heterocycles. In principle, a 2-bromo- or 2-fluoroimidazo[1,5-b]pyridazine derivative could be converted into the corresponding 2-chloro analog by treatment with a suitable chloride salt. However, this method is not commonly employed for the synthesis of this compound. The synthesis via the imidazo[1,5-b]pyridazin-2(1H)-one intermediate is generally more direct and efficient, as the required precursors are more readily accessible. Therefore, halogen exchange remains a theoretical possibility rather than a practical, documented route for this specific compound.
Metal-Catalyzed Coupling Reactions in Scaffold Assembly
The construction of the imidazo[1,5-b]pyridazine ring system has been significantly advanced by the application of metal-catalyzed reactions. These methods offer efficient and selective ways to form the key carbon-nitrogen and carbon-carbon bonds that define the heterocyclic core. Palladium and copper catalysts, in particular, have proven indispensable in mediating complex cyclization and coupling reactions.
Palladium-Catalyzed Cyclizations and Arylation
Palladium catalysis is a cornerstone in the synthesis of fused N-heterocycles. Intramolecular C-H amination and cross-coupling reactions are powerful tools for constructing the imidazo[1,5-b]pyridazine skeleton.
One prominent strategy involves an auto-tandem palladium-catalyzed amination process. For instance, the reaction of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine can be used to construct a related pyrido[3',2':4,5]imidazo[1,2-b]pyridazine system. researchgate.net This transformation proceeds via an initial intermolecular Buchwald-Hartwig amination, which is immediately followed by an intramolecular N-arylation, all mediated by a single palladium catalyst. researchgate.net The use of a catalyst system comprising Palladium(II) acetate (B1210297) (Pd(OAc)₂) and a ligand like Xantphos with a base such as cesium carbonate has been shown to be effective, affording high yields of the tetracyclic product. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also vital for the functionalization of pre-formed chloro-substituted imidazopyridazine scaffolds. researchgate.net These reactions allow for the introduction of aryl or heteroaryl substituents at specific positions, which is crucial for building molecular diversity. For example, the Suzuki cross-coupling reaction on 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine (B1624648) has been studied to understand the influence of reaction parameters like the base and boronic acid used. researchgate.net Furthermore, palladium-catalyzed C-H activation provides a direct method for arylating the imidazole ring of related heterocyclic systems, offering a streamlined approach to complex biphenyl-like structures. nih.gov
Table 1: Example of Palladium-Catalyzed Auto-Tandem Amination
| Reactants | Catalyst System | Base | Product | Yield | Reference |
|---|
Copper-Catalyzed Oxidative Cyclization Methodologies
Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative for synthesizing imidazopyridazine derivatives. These methods often utilize aerobic conditions, with molecular oxygen from the air serving as the terminal oxidant. rsc.org
A key approach is the copper-catalyzed oxidative amination of C(sp³)–H bonds. This strategy has been successfully applied to the synthesis of imidazo[1,5-a]pyridine-1-carboxylates under mild, aerobic conditions. rsc.org The reaction demonstrates broad substrate scope and is atom-economical, generating water as the only significant byproduct. beilstein-journals.org The protocol is also applicable for the direct synthesis of functionalized imidazo[1,5-a]pyridines from amino acid derivatives. rsc.org
Another innovative copper-catalyzed method involves the denitrogenative transannulation of pyridotriazoles with amines or amino acids. This cascade reaction proceeds via a copper-carbene intermediate, which reacts with an amine and undergoes oxidative cyclization to yield the imidazo[1,5-a]pyridine (B1214698) core. acs.org This transformation represents a significant strategic advance, enabling the formation of the fused imidazole ring through a ring-opening and ring-closing sequence. acs.org Furthermore, copper catalysis facilitates the oxidative [3+2] cycloaddition of N-alkyl pyridinium (B92312) salts with a cyanide source to construct 2-cyanoimidazo[1,2-a]pyridines, showcasing the versatility of copper in mediating complex multi-component cyclizations. acs.org
Table 2: Copper-Catalyzed Synthesis of Imidazo[1,5-a]pyridine Derivatives
| Method | Reactants | Catalyst | Oxidant | Key Feature | Reference |
|---|---|---|---|---|---|
| Aerobic Oxidative Amination | Pyridine (B92270) derivatives, Amino acid esters | Copper catalyst | Air (O₂) | C(sp³)–H bond amination | rsc.org |
Contemporary Approaches in Imidazopyridazine Synthesis
Beyond traditional metal catalysis, several modern synthetic strategies have been developed to provide efficient access to the imidazo[1,5-b]pyridazine scaffold. These include recyclization cascades, isonitrile-based methods, and powerful multi-component reactions.
Recyclization Reactions of Precursors
A novel and highly regioselective approach to synthesizing tetrahydroimidazo[1,5-b]pyridazines involves the cascade reaction of N-arylitaconimides with 1,2-diamino-4-phenylimidazole. nih.gov This process is a two-stage transformation that begins with a Michael-type nucleophilic addition of the diaminoimidazole to the activated carbon-carbon double bond of the itaconimide. nih.gov This initial adduct then undergoes an intramolecular recyclization, where the N¹-amino group attacks one of the imide carbonyls, leading to the formation of the fused imidazo[1,5-b]pyridazine ring system. nih.gov The reaction is typically carried out in a protic solvent like isopropanol (B130326) with a catalytic amount of acetic acid, which accelerates the heterocyclization. nih.gov This method is notable for its chemoselectivity and the complexity generated in a single synthetic operation. nih.gov
Isonitrile Alkylations for Fused Heterocycles
Isonitrile chemistry provides a rapid and efficient route to imidazo-fused heterocycles, particularly imidazo[1,5-a]pyridines, which are close structural analogs of the target scaffold. rsc.orgnih.gov The strategy relies on the deprotonation of arylmethylisonitriles using a strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), to generate a metalated isonitrile intermediate. rsc.orgnih.gov This potent nucleophile then adds to a suitable electrophile, like a 2-chloropyridine (B119429) derivative. rsc.org The resulting adduct undergoes a subsequent intramolecular cyclization to form the imidazo[1,5-a]pyridine core. rsc.org This method addresses the challenges typically associated with the low acidity of protons adjacent to the isonitrile group and the tendency of metalated isonitriles to self-condense. rsc.orgnih.gov The choice of base is crucial, with KHMDS proving optimal as the hexamethyldisilazane (B44280) byproduct can facilitate the necessary proton transfers in the cyclization step. rsc.org This approach has been extended to other chloro-substituted heterocycles, demonstrating its potential for creating a variety of fused imidazole systems. nih.gov
Table 3: Synthesis of Imidazo[1,5-a]pyridines via Isonitrile Alkylation
| Isonitrile Precursor | Electrophile | Base | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzylisonitrile | 2-Chloropyridine | KHMDS | 1-Phenylimidazo[1,5-a]pyridine | 53% | nih.gov |
| Benzylisonitrile | 2-Chloro-4,6-dimethylpyrimidine | BuLi | 3-Phenyl-5,7-dimethylimidazo[1,5-c]pyrimidine | 51% | rsc.org |
Multi-Component Reaction Sequences (e.g., Groebke-Blackburn-Bienaymé Adaptation)
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (3CR) is a powerful MCR for the synthesis of imidazo-fused heterocycles. nih.govbeilstein-journals.org The reaction involves the condensation of an amidine-containing heterocycle, an aldehyde, and an isocyanide. researchgate.net By employing an aminopyridazine as the amidine component, this reaction can be directly adapted to construct the imidazo[1,2-b]pyridazine (B131497) scaffold, and variations could lead to the [1,5-b] isomer. The GBB reaction is often catalyzed by Brønsted or Lewis acids and can be optimized for high yields and purity, making it suitable for industrial-scale synthesis. nih.govorganic-chemistry.org This methodology allows for the rapid generation of large libraries of compounds by varying the three input components, making it a valuable tool in drug discovery. nih.gov For example, a scalable process for 3-aminoimidazo[1,2-a]pyrazines, which are structurally similar to the target compound, has been developed using the GBB reaction, highlighting its robustness and versatility. organic-chemistry.org
Stereochemical Considerations in Imidazo[1,5-b]pyridazine Synthesis
The introduction of chirality into the imidazo[1,5-b]pyridazine scaffold is a critical consideration for the development of new chemical entities with specific biological activities. The spatial arrangement of atoms, or stereochemistry, can significantly influence the pharmacological and pharmacokinetic properties of a molecule. While the literature specifically detailing the stereoselective synthesis of this compound is limited, the principles of asymmetric synthesis and stereochemical control in related heterocyclic systems, such as imidazo[1,2-a]pyridines, provide a foundational understanding of the potential strategies that could be employed.
The primary stereochemical challenges in the synthesis of 2-substituted imidazo[1,5-b]pyridazines involve the creation of a stereocenter at the 2-position, or potentially the generation of atropisomerism if bulky substituents lead to restricted bond rotation. The development of synthetic methods that can control the three-dimensional arrangement of substituents is therefore of significant interest.
One of the most powerful strategies for achieving stereocontrol is through asymmetric catalysis. This approach utilizes a chiral catalyst to influence the formation of a specific stereoisomer. For the closely related imidazo[1,2-a]pyridine (B132010) system, an efficient method for the atroposelective synthesis of axially chiral derivatives has been developed using a chiral phosphoric acid catalyst. nih.gov This reaction, a multicomponent Groebke-Blackburn-Bienaymé reaction, demonstrates that high levels of enantioselectivity can be achieved in the synthesis of fused imidazole heterocycles. nih.gov
The success of this approach for imidazo[1,2-a]pyridines suggests that similar strategies could be adapted for the imidazo[1,5-b]pyridazine core. A hypothetical asymmetric synthesis of a 2-substituted imidazo[1,5-b]pyridazine could involve the use of a chiral catalyst to direct the addition of a nucleophile or an electrophile to a prochiral intermediate. The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.
The following table summarizes the results from the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, which serves as a pertinent example of the potential for high enantioselectivity in the synthesis of related heterocyclic systems.
| Entry | Reactant 1 (Aldehyde) | Reactant 2 (Isocyanide) | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | (R)-TRIP | 95 | 92 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | (R)-SPINOL-PA | 88 | 95 |
| 3 | 2-Naphthaldehyde | Benzyl isocyanide | (R)-STRIP | 92 | 89 |
This table is illustrative and based on data for the synthesis of imidazo[1,2-a]pyridines, highlighting the potential for achieving high enantioselectivity in related systems.
Another important aspect of stereochemistry in the synthesis of imidazo[1,5-b]pyridazines is the control of regioselectivity. The regioselective synthesis of various imidazo[1,5-b]pyridazine derivatives has been reported, which is a prerequisite for any subsequent stereoselective transformations. nih.gov For instance, the functionalization of the imidazo[1,5-b]pyridazine core through metal-catalyzed cross-coupling reactions could be rendered stereoselective by employing chiral ligands on the metal catalyst. researchgate.net
In the absence of direct methods for the asymmetric synthesis of this compound, the resolution of a racemic mixture is a viable alternative for obtaining enantiomerically pure compounds. This can be achieved through techniques such as chiral chromatography or by derivatization with a chiral auxiliary to form diastereomers that can be separated by conventional methods.
Reactivity and Functionalization of 2 Chloroimidazo 1,5 B Pyridazine
Nucleophilic Substitution Reactions at the Chloro-Position
The chlorine atom at the C2-position of the imidazo[1,5-b]pyridazine (B2384543) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a variety of functional groups, including amines, alkoxides, and thiolates, thereby providing access to a diverse array of 2-substituted imidazo[1,5-b]pyridazine derivatives. The electron-deficient nature of the fused ring system facilitates the attack of nucleophiles at this position.
While specific studies detailing a broad range of nucleophilic substitution reactions on 2-chloroimidazo[1,5-b]pyridazine are not extensively documented in publicly available literature, the reactivity can be inferred from analogous heterocyclic systems. For the isomeric imidazo[1,2-b]pyridazine (B131497) system, the chlorine atom at a similar position is readily displaced by various nucleophiles. nih.gov For instance, reactions with primary and secondary amines would be expected to yield the corresponding 2-aminoimidazo[1,5-b]pyridazines. Similarly, treatment with alkoxides or thiolates would lead to the formation of 2-alkoxy- and 2-thioalkoxyimidazo[1,5-b]pyridazines, respectively.
Table 1: Representative Nucleophilic Substitution Reactions on Chloro-Substituted Imidazo-pyridazines (Analogous Systems)
| Nucleophile | Reagent Example | Product Type | Reference (Analogous System) |
| Amine | Morpholine | 2-Morpholinoimidazo[1,2-b]pyridazine | nih.gov |
| Alkoxide | Sodium Methoxide | 2-Methoxyimidazo[1,2-b]pyridazine | nih.gov |
| Thiolate | Sodium Thiophenoxide | 2-(Phenylthio)imidazo[1,2-b]pyridazine | nih.gov |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro-substituent at the C2-position of this compound serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Coupling for C-C Bond Formation
Table 2: Exemplary Suzuki-Miyaura Coupling Conditions for Chloro-Imidazopyridazines (Analogous Systems)
| Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference (Analogous System) |
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 85 | researchgate.net |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 92 | researchgate.net |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 78 | nih.gov |
Negishi Cross-Coupling Strategies
The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. Although specific applications of the Negishi coupling with this compound are not widely reported, the general utility of this reaction for heteroaryl chlorides suggests its applicability. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, or directly from organic halides using activated zinc.
Sonogashira and Heck Coupling Applications
The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This reaction would enable the introduction of alkynyl moieties at the C2-position of the imidazo[1,5-b]pyridazine core, providing a gateway to further functionalization.
The Heck reaction , on the other hand, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This would allow for the introduction of vinyl groups or more complex unsaturated systems onto the 2-position of the imidazo[1,5-b]pyridazine ring.
While specific examples for this compound are scarce, a comprehensive review on the functionalization of the isomeric imidazo[1,2-b]pyridazine system highlights the successful application of both Sonogashira and Heck couplings. researchgate.net
Stille Coupling in Functionalization
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. A key advantage of the Stille reaction is the stability and ease of handling of the organostannane reagents. This methodology would be applicable for the introduction of a wide range of substituents, including alkyl, vinyl, aryl, and heteroaryl groups, at the C2-position of this compound. The functionalization of the isomeric imidazo[1,2-b]pyridazine scaffold has been successfully achieved using Stille coupling, indicating the potential for similar reactivity with this compound. researchgate.net
Directed Metalation and Subsequent Electrophilic Quenching
Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This process typically involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, such as an organolithium reagent or a hindered lithium amide, to form a transient organometallic intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.
For the imidazo[1,5-b]pyridazine system, the nitrogen atoms in the ring can act as directing groups. nih.gov Deprotonation is expected to occur at one of the available carbon positions, followed by reaction with an electrophile. For instance, lithiation of the parent imidazo[1,5-a]pyrazine, a related heterocyclic system, has been shown to occur regioselectively, allowing for subsequent functionalization with electrophiles such as aldehydes, ketones, and alkyl halides. nih.gov While specific studies on this compound are limited, it is conceivable that under carefully controlled conditions, directed metalation could be employed to introduce substituents at other positions on the ring, leaving the chloro-group intact for subsequent cross-coupling reactions.
Table 3: Common Electrophiles Used in Quenching Reactions Following Directed Metalation
| Electrophile Class | Reagent Example | Introduced Functional Group |
| Alkyl Halides | Methyl iodide | Methyl |
| Aldehydes/Ketones | Acetone | 2-Hydroxyprop-2-yl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic acid |
| Disulfides | Dimethyl disulfide | Methylthio |
| Silyl Halides | Trimethylsilyl chloride | Trimethylsilyl |
Regioselective Organozinc-Mediated Metalation
Organozinc reagents play a crucial role in the regioselective functionalization of heteroaromatic compounds. In the context of imidazo[1,5-b]pyridazine systems, the use of a hindered lithium amide base in the presence of a zinc salt like ZnCl₂·TMEDA can facilitate chemoselective metalation. This approach is particularly useful for introducing substituents at specific positions that might otherwise be difficult to access. The reaction proceeds through the formation of an aryllithium intermediate, which is then trapped by the zinc salt. This transmetalation step is often key to preventing unwanted side reactions and controlling the regioselectivity. For instance, in a related system, 2-phenyloxazolo[4,5-b]pyrazine, the use of LiTMP in the presence of ZnCl₂·TMEDA led to a chemoselective reaction, although it yielded a mixture of iodides due to the small reactivity difference between the two positions adjacent to the pyrazine (B50134) nitrogens. researchgate.net This highlights the subtle electronic effects that govern the regiochemical outcome of such reactions.
Organomagnesium Reagent Applications for Functionalization
The specific applications of organomagnesium reagents for the direct functionalization of this compound are not extensively detailed in the provided search results. However, the principles of using Grignard reagents for the modification of related heterocyclic systems are well-established. Generally, organomagnesium compounds can participate in cross-coupling reactions or act as nucleophiles in addition reactions. The reactivity and regioselectivity would be dictated by the electronic properties of the imidazo[1,5-b]pyridazine core and the nature of the organomagnesium reagent.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. rsc.orgrsc.org For imidazo[1,2-a]pyridines, a closely related scaffold, C-H functionalization is a well-explored area, often targeting the C3 position. rsc.org These strategies can be broadly categorized into direct C-H arylation/alkylation and oxidative C-H activation pathways.
Direct C-H arylation of imidazo[1,2-a]pyridine (B132010) with aryl bromides has been successfully achieved using palladium catalysis. For example, bimetallic Pd-Fe₃O₄ heterodimer nanocrystals have been shown to catalyze the reaction with exclusive C3-selectivity for a wide range of aryl bromides. elsevierpure.com This method offers high regioselectivity and the advantage of a magnetically recyclable catalyst. elsevierpure.com Visible light-induced C-H functionalization has also been a fruitful area. For instance, the trifluoroethylation of imidazo[1,2-a]pyridines at the C3 position can be accomplished using 1,1,1-trifluoro-2-iodoethane (B141898) and a photoredox catalyst like fac-Ir(ppy)₃. nih.gov The proposed mechanism involves the generation of a trifluoroethyl radical which then attacks the imidazopyridine ring. nih.gov Similarly, perfluoroalkylation has been achieved using perfluoroalkyl iodides under visible light, forming an electron-donor-acceptor (EDA) complex. nih.gov Another metal-free approach involves the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde, proceeding via C(sp²)H functionalization. acs.org
Table 1: Examples of Direct C-H Functionalization of Imidazopyridine Scaffolds
| Reaction Type | Reagents and Conditions | Product Type | Ref |
| C-H Arylation | Aryl bromides, Pd-Fe₃O₄ nanoparticles | C3-arylated imidazo[1,2-a]pyridines | elsevierpure.com |
| C-H Trifluoroethylation | CF₃CH₂I, fac-Ir(ppy)₃, visible light | C3-trifluoroethylated imidazo[1,2-a]pyridines | nih.gov |
| C-H Perfluoroalkylation | Perfluoroalkyl iodides, visible light | 3-perfluoroalkyl substituted imidazo[1,2-a]pyridines | nih.gov |
| Methylene Insertion | Formaldehyde | Methylene-bridged bis-imidazo[1,5-a]pyridines | acs.org |
Oxidative C-H activation provides another avenue for the functionalization of imidazopyridine systems. A notable example is the Pd/Cu-catalyzed intermolecular oxidative coupling of imidazo[1,2-a]pyridines with alkenes, which regioselectively yields 3-alkenylimidazo[1,2-a]pyridine derivatives in high yields. researchgate.net This method represents a "green" route for the formation of C-C bonds. researchgate.net Furthermore, copper-promoted dimerization of 5-aminopyrazoles can lead to the synthesis of pyrazole-fused pyridazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing the versatility of oxidative coupling strategies. mdpi.com
Electrophilic Aromatic Substitution on the Imidazopyridazine Core
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in aromatic chemistry. wikipedia.org However, for π-deficient nitrogen-containing heterocycles like pyridazine (B1198779) and its fused derivatives, SEAr reactions are generally difficult. researchgate.net The nitrogen atoms in the ring are electron-withdrawing, which deactivates the system towards electrophilic attack. stackexchange.com In the case of imidazo[1,2-a]pyrazine, a related system, electrophilic attack is predicted to occur preferentially on the five-membered ring. stackexchange.com Theoretical studies suggest that attack at the C-3 position is more favorable than at C-2 because the resulting intermediate can better stabilize the positive charge while maintaining the aromaticity of the six-membered ring. stackexchange.com The presence of activating groups on the ring can facilitate electrophilic substitution. For pyridine (B92270) N-oxides, the oxygen atom can donate electron density, making the ring more susceptible to electrophilic attack compared to the parent pyridine. wikipedia.org
Derivatization for the Generation of Complex Molecular Architectures
The functionalized this compound core can serve as a building block for the synthesis of more complex molecular architectures. For instance, novel Schiff bases have been synthesized from 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl) methanimines, which have shown potential in medicinal chemistry. doaj.org Furthermore, the imidazo[1,5-a]pyridine framework can act as a ligand for transition metals, leading to the formation of metal complexes with diverse coordination motifs. acs.org The development of robust synthetic routes to functionalized imidazo[4,5-d]pyridazine cores has been crucial for the synthesis of HCV replicase inhibitors. acs.org These complex syntheses often involve multi-step sequences, including cyclocondensation and cross-coupling reactions, to build the final intricate structures. acs.orgresearchgate.net
Computational and Theoretical Studies of Imidazo 1,5 B Pyridazine Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are a cornerstone of modern chemical research, offering a powerful lens through which to examine the electronic environment of molecules like 2-chloroimidazo[1,5-b]pyridazine. These methods allow for the detailed analysis of molecular orbitals and energy landscapes.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) has emerged as a highly accurate and computationally efficient method for studying the electronic structure of molecules. nih.gov It is frequently employed to determine the optimized geometry of imidazo[1,5-b]pyridazine (B2384543) derivatives and to map out the energy profiles of their reactions. For instance, DFT calculations at the B3LYP/6-311G(2d,p) level of theory have been used to analyze the geometrical parameters of related imidazo[1,2-b]pyridazine (B131497) systems. researchgate.net These studies help in understanding the stable conformations of the molecule and the energetic barriers associated with different chemical transformations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that provides insights into chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species. wikipedia.org A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower stability. researchgate.net FMO analysis has been successfully applied to various heterocyclic systems to predict their electrophilic and nucleophilic sites, thereby guiding the synthesis of new derivatives with desired properties. researchgate.netdoaj.orgrsc.org
Mechanistic Insights from Computational Modeling
Computational modeling plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.
Elucidation of Reaction Pathways and Transition States
By mapping the potential energy surface, computational methods can identify the most likely pathways for a chemical reaction to proceed. This includes the characterization of transition states, which are the high-energy intermediates that connect reactants to products. For example, studies on the formation of hydroimidazo[1,5-b]pyridazines have utilized computational approaches to understand the cascade reaction mechanism, which involves a Michael addition followed by an intramolecular recyclization. nih.govbeilstein-journals.org These computational insights are crucial for optimizing reaction conditions and developing new synthetic routes. nih.gov
Prediction of Regioselectivity in Functionalization Reactions
Many organic reactions can yield multiple products depending on which site of the molecule reacts. Computational modeling is instrumental in predicting this regioselectivity. For instance, in the functionalization of imidazo[1,2-b]pyridazines, the regioselectivity of electrophilic substitution reactions has been shown to be highly dependent on the nature of the substituents. researchgate.net Similarly, in [3+2] cycloaddition reactions to form pyrrolo[1,2-b]pyridazines, computational analysis, in conjunction with NMR data, has been used to confirm the regiochemistry of the products. nih.gov These predictive capabilities are invaluable for designing syntheses that selectively target a specific isomer.
Theoretical Descriptors for Chemical Behavior Prediction
A variety of theoretical descriptors derived from computational calculations can be used to predict the chemical behavior of molecules. These descriptors provide a quantitative measure of various molecular properties that govern reactivity and interaction with other molecules. Global reactivity descriptors such as chemical potential (µ), hardness (ɳ), softness (S), and the electrophilicity index (ω) can be calculated using DFT to explore the probable reactivity and toxicity of compounds. doaj.org These descriptors offer a framework for understanding and predicting the behavior of complex molecules like this compound in different chemical environments.
Interactive Data Table: Calculated Quantum Chemical Parameters
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |
| VIa | -6.5362 | -1.5312 | 5.0050 | 2.5025 | 0.1998 | 2.0911 |
| VIb | -6.6432 | -1.7214 | 4.9218 | 2.4609 | 0.2031 | 2.2473 |
| VIc | -6.6715 | -1.6841 | 4.9874 | 2.4937 | 0.2005 | 2.2285 |
| VId | -6.4412 | -1.7548 | 4.6864 | 2.3432 | 0.2134 | 2.4048 |
| VIe | -6.3421 | -1.8984 | 4.4437 | 2.2218 | 0.2250 | 2.6510 |
| VIf | -6.4891 | -1.6498 | 4.8393 | 2.4196 | 0.2066 | 2.2571 |
| VIg | -6.0123 | -2.3687 | 3.6436 | 1.8218 | 0.2744 | 3.2061 |
| VIh | -6.4261 | -1.8214 | 4.6047 | 2.3023 | 0.2171 | 2.5034 |
| VIi | -6.6412 | -1.9841 | 4.6571 | 2.3285 | 0.2147 | 2.6845 |
| VIj | -6.4215 | -1.9412 | 4.4803 | 2.2401 | 0.2232 | 2.6984 |
Data derived from a study on 1-(2-chloroimidazo[1,2-a]pyridin-3-yl)-N-(substitutedphenyl) methanimines, which are structurally related to the subject of this article. doaj.org
Advanced Spectroscopic Techniques for Structural Elucidation of Imidazo 1,5 B Pyridazine Derivatives
High-Resolution Mass Spectrometry (HRMS) for Compound Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, a critical first step in identifying a newly synthesized compound.
For 2-chloroimidazo[1,5-b]pyridazine, the molecular formula is C₆H₄ClN₃. HRMS analysis, typically using an electrospray ionization (ESI) source, would aim to detect the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. The presence of a chlorine atom is particularly significant, as it would produce a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance), which results in two prominent peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. Observing this specific pattern for the molecular ion peak provides strong evidence for the presence of a single chlorine atom in the structure.
Predicted HRMS data for the protonated molecule would show an m/z value of 154.01665. uni.lu An experimental measurement matching this value to within a few parts per million (ppm) would confidently confirm the elemental formula of the compound.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Type | Calculated m/z |
| [M+H]⁺ | 154.01665 |
| [M+Na]⁺ | 175.99859 |
| [M-H]⁻ | 152.00209 |
Data is based on theoretical predictions. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and structure of an organic molecule in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C.
For this compound (C₆H₄ClN₃), the structure possesses four unique protons and six unique carbon atoms, which would lead to four signals in the ¹H NMR spectrum and six signals in the ¹³C NMR spectrum. nih.gov The chemical shifts (δ) of these signals are influenced by the electronic environment, including the electronegativity of the nitrogen and chlorine atoms and the aromatic nature of the fused ring system.
In the ¹H NMR spectrum, the protons on the pyridazine (B1198779) and imidazole (B134444) rings would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The coupling constants (J-values) between adjacent protons would provide crucial information about their relative positions on the rings.
Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | Value not available |
| H5 | Value not available | - |
| C5 | - | Value not available |
| H6 | Value not available | - |
| C6 | - | Value not available |
| H7 | Value not available | - |
| C7 | - | Value not available |
| C8a | - | Value not available |
| H9 | Value not available | - |
| C9 | - | Value not available |
Note: Specific experimental or predicted chemical shift values for this compound are not available in public literature. The table indicates the expected number of unique signals.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the signals of neighboring protons on the pyridazine ring, confirming their connectivity. dntb.gov.ua
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. dntb.gov.ua It is invaluable for assigning carbon signals by linking them to their known proton assignments. Each CH group in the molecule would produce a single cross-peak in the HSQC spectrum, definitively linking a specific proton signal to a specific carbon signal.
X-ray Crystallography for Definitive Solid-State Structural Confirmation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the exact positions of all atoms can be determined with very high precision.
For this compound, a successful single-crystal X-ray analysis would provide unambiguous confirmation of its structure. researchgate.net It would validate the connectivity of the imidazo[1,5-b]pyridazine (B2384543) core, which can sometimes be challenging to distinguish from other isomers (like imidazo[1,2-b]pyridazine) by NMR alone. Furthermore, it would provide precise measurements of bond lengths and bond angles within the molecule. This data is invaluable for understanding the electronic effects of the chloro-substituent and the nitrogen atoms on the geometry of the aromatic system. The analysis would also reveal how the molecules pack together in the crystal lattice, showing any intermolecular interactions such as π-π stacking.
While no published crystal structure for this compound is currently available, this technique remains the ultimate method for irrefutable structural proof.
Applications of 2 Chloroimidazo 1,5 B Pyridazine As a Synthetic Precursor and Chemical Scaffold
Strategic Building Block in Complex Organic Synthesis
The primary utility of 2-chloroimidazo[1,5-b]pyridazine lies in its function as a strategic building block. The chlorine atom at the 2-position of the imidazo[1,5-b]pyridazine (B2384543) core is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows chemists to introduce a wide variety of functional groups at this specific position, thereby constructing more elaborate molecular architectures.
This process is fundamental in organic synthesis, where simple, readily available precursors are used to build complex target molecules step-by-step. The imidazo[1,5-b]pyridazine nucleus itself is of interest due to its structural similarity to purines, a class of molecules vital to many biological processes. By starting with the 2-chloro derivative, researchers can systematically modify the scaffold to fine-tune the properties of the final compound, aiming for specific biological or material science applications.
Scaffold for the Generation of Diverse Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. The this compound molecule is an ideal scaffold for this purpose. A scaffold is a core molecular structure to which various substituents can be attached.
Using this compound as the starting scaffold, a diverse library of compounds can be rapidly synthesized. The single chlorine atom provides a specific point for chemical diversification. By reacting the scaffold with a large set of different nucleophiles (such as amines, alcohols, or thiols), a library of 2-substituted imidazo[1,5-b]pyridazine derivatives is generated. Each compound in the library retains the core scaffold but has a unique side chain, leading to a wide range of chemical and physical properties. This approach allows for the efficient exploration of the chemical space around the imidazo[1,5-b]pyridazine core to screen for desired activities.
Table 1: Illustrative Derivatization of this compound
This table illustrates the potential for creating a diverse chemical library from the this compound scaffold through nucleophilic substitution reactions.
| Starting Material | Reactant (Nucleophile) | Resulting Functional Group | Potential Derivative Class |
| This compound | Primary/Secondary Amine (R₂NH) | Amino Group (-NR₂) | 2-Aminoimidazo[1,5-b]pyridazines |
| This compound | Alcohol/Phenol (ROH) | Ether Group (-OR) | 2-Alkoxy/Aryloxy-imidazo[1,5-b]pyridazines |
| This compound | Thiol/Thiophenol (RSH) | Thioether Group (-SR) | 2-(Alkyl/Aryl)thio-imidazo[1,5-b]pyridazines |
| This compound | Organometallic Reagent (e.g., R-B(OH)₂) | Carbon-Carbon Bond (-R) | 2-Alkyl/Aryl-imidazo[1,5-b]pyridazines |
Role in the Design of Compounds for Agrochemical Research
While specific examples of this compound being commercialized as an agrochemical are not prominent in publicly available literature, the underlying structural motifs are relevant to agrochemical design. Pyridine-based compounds are a significant class of agrochemicals, used as fungicides, herbicides, and insecticides. nih.gov The imidazo[1,5-b]pyridazine scaffold, being a nitrogen-rich heterocyclic system, fits within the broader category of structures explored for bioactivity in an agricultural context.
The role of this compound in this field is primarily that of a precursor. Synthetic chemists can use it to generate novel compounds for screening. For instance, by attaching moieties known to be active in pesticides to the imidazo[1,5-b]pyridazine core via the reactive chlorine atom, new potential agrochemicals can be created and tested for efficacy against various pests and plant diseases.
Exploitation in Materials Science
The application of fused heterocyclic systems is an active area of research in materials science, particularly for electronic and optical materials.
There is currently limited specific research detailing the use of this compound itself in OLEDs. However, related heterocyclic structures, such as imidazo[1,5-a]pyridine (B1214698) derivatives, have been investigated for their luminescent properties and potential use in optoelectronic devices. rsc.orgrsc.org These related scaffolds are explored for their utility as emitters or host materials in OLEDs due to their unique electronic and photophysical behaviors. rsc.orgrsc.org This suggests that the imidazo[1,5-b]pyridazine framework, if appropriately functionalized, could also yield materials with desirable characteristics for OLED applications. The 2-chloro derivative serves as a key intermediate to synthesize and test a range of derivatives for properties like high triplet energy, thermal stability, and charge-transporting ability, which are crucial for efficient OLED performance.
Currently, there is no widely available scientific literature that describes the use of this compound or its direct derivatives in the development of photochromic materials. Photochromic compounds are molecules that can reversibly change their color upon exposure to light. This application space remains an unexplored area for this particular chemical scaffold.
Precursor in the Exploration of Novel Chemical Space
The most critical application of this compound is its role as a precursor for exploring novel chemical space. Chemical space refers to the vast number of all possible molecules. By providing a unique and relatively underexplored scaffold, this compound allows chemists to synthesize new classes of compounds that are not accessible through other means.
The combination of the rigid, fused ring system and the reactive chlorine atom makes it a powerful tool for generating molecules with diverse three-dimensional shapes and functionalities. These new molecules can then be added to screening libraries and tested for a multitude of purposes, from seeking new drug candidates to discovering materials with novel properties. The exploration of this chemical space is vital for innovation in science, and versatile building blocks like this compound are essential for this endeavor.
Future Perspectives and Emerging Research Directions in Imidazo 1,5 B Pyridazine Chemistry
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds, including the imidazo[1,5-b]pyridazine (B2384543) core. The development of sustainable methodologies aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency.
Recent research into related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, highlights trends that are likely to be adopted for the synthesis of imidazo[1,5-b]pyridazines. One promising approach is the use of multicomponent reactions (MCRs) in environmentally benign solvents. For instance, the Groebke–Blackburn–Bienaymé reaction has been successfully employed for the synthesis of various imidazo-fused heterocycles using green solvents like eucalyptol. researchgate.net This one-pot process offers high atom economy and reduces the number of purification steps, thereby minimizing solvent consumption and waste generation.
Microwave-assisted organic synthesis (MAOS) is another green technique that is gaining traction. By enabling rapid heating and shorter reaction times, microwaves can significantly enhance reaction rates and yields, often under solvent-free conditions. The application of microwave irradiation has been shown to be effective in the synthesis of 2-phenylimidazo[1,2-b]pyridazine derivatives, suggesting its potential for the efficient synthesis of the imidazo[1,5-b]pyridazine scaffold as well. nih.gov
Furthermore, the development of metal-free catalytic systems is a key area of focus in green chemistry. Traditional methods for the synthesis and functionalization of heterocyclic compounds often rely on transition metal catalysts, which can be toxic and difficult to remove from the final product. Recent advancements have demonstrated the feasibility of metal-free routes for the synthesis of imidazo[1,2-a]pyridines under ambient, aqueous conditions, offering a more sustainable alternative. rsc.org
| Synthetic Approach | Key Features | Potential Advantages for Imidazo[1,5-b]pyridazine Synthesis |
|---|---|---|
| Multicomponent Reactions (MCRs) | - One-pot synthesis
| - Reduced waste
|
| Microwave-Assisted Organic Synthesis (MAOS) | - Rapid heating
| - Increased reaction rates
|
| Metal-Free Catalysis | - Avoids toxic transition metals
| - Reduced environmental impact
|
Integration of Flow Chemistry and Automation in Synthesis
Flow chemistry, or continuous-flow synthesis, is a rapidly emerging technology that offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of flow chemistry with automation has the potential to revolutionize the synthesis of imidazo[1,5-b]pyridazine derivatives, enabling high-throughput screening and rapid optimization of reaction conditions.
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. For instance, a fully automated continuous flow synthesis of highly functionalized imidazo[1,2-a] heterocycles has been developed, demonstrating the power of this technology for the rapid synthesis of drug-like small molecules. nih.gov A similar approach could be readily adapted for the synthesis of the imidazo[1,5-b]pyridazine scaffold.
The application of flow processing has been particularly beneficial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). A four-step reaction sequence for the synthesis of imidazo[1,2-b]pyridazine (B131497) analogs has been successfully implemented in a flow system, resulting in products with excellent purity and good to moderate yields. scispace.com This highlights the potential of flow chemistry for the large-scale and efficient production of imidazo[1,5-b]pyridazine-based drug candidates.
Automated microreactor-based systems further enhance the capabilities of flow chemistry by enabling the rapid synthesis of libraries of compounds for biological screening. nih.gov By integrating automated synthesis with purification and analysis, researchers can significantly accelerate the drug discovery process for new imidazo[1,5-b]pyridazine derivatives.
| Parameter | Description | Potential Benefits |
|---|---|---|
| Flow Rate | The rate at which reagents are pumped through the reactor. | Precise control over reaction time and mixing. |
| Temperature | Maintained at a constant and uniform level throughout the reactor. | Improved selectivity and reproducibility. |
| Pressure | Can be precisely controlled to influence reaction rates and prevent solvent boiling. | Enables reactions at temperatures above the solvent's boiling point. |
| Reactor Volume | The internal volume of the tubing or microreactor where the reaction takes place. | Small volumes enhance safety and allow for rapid screening. |
Application of Machine Learning in Reaction Prediction and Design
One of the key applications of ML in chemistry is retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. ML-based retrosynthesis models can propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.govchemrxiv.orgchemrxiv.org By leveraging transfer learning, where a model trained on a large dataset of general reactions is fine-tuned on a smaller dataset of specific reactions, the accuracy of retrosynthesis predictions for complex heterocycles can be significantly improved. nih.govchemrxiv.orgchemrxiv.org
ML models can also be used to predict the yield and selectivity of a chemical reaction under different conditions. chemai.io By training on experimental data, these models can learn the complex relationships between reaction parameters and outcomes, allowing chemists to optimize reaction conditions in silico before performing any experiments. This can save significant time and resources in the development of synthetic routes to new imidazo[1,5-b]pyridazine analogs.
The integration of ML with automated synthesis platforms offers the exciting possibility of creating self-optimizing systems that can autonomously design, execute, and optimize chemical reactions. Such closed-loop systems could dramatically accelerate the discovery and development of new imidazo[1,5-b]pyridazine-based therapeutics.
| Machine Learning Model | Application | Potential Impact |
|---|---|---|
| Transformer Models | Retrosynthesis prediction | Design of novel and efficient synthetic routes. |
| Graph Neural Networks (GNNs) | Reaction outcome prediction | Accurate prediction of products, yields, and side reactions. |
| Reinforcement Learning (RL) | De novo molecular design | Generation of novel imidazo[1,5-b]pyridazine structures with desired properties. |
Exploration of Unconventional Functionalization Pathways
The development of novel and efficient methods for the functionalization of the imidazo[1,5-b]pyridazine core is crucial for expanding the chemical space and exploring the structure-activity relationships of this important scaffold. While traditional cross-coupling reactions have been widely used, researchers are now exploring unconventional functionalization pathways that offer improved efficiency, selectivity, and functional group tolerance.
One of the most promising areas of research is the direct C-H functionalization of the imidazo[1,5-b]pyridazine ring system. C-H activation strategies avoid the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, making the synthesis more atom- and step-economical. While research in this area is still emerging for the imidazo[1,5-b]pyridazine scaffold, recent studies on the related imidazo[1,5-a]pyridines have demonstrated the feasibility of metal-free C-H functionalization. nih.govacs.org For example, a metal-free approach for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine (B1214698) molecules via C(sp2)-H functionalization has been reported. nih.govacs.org
Photoredox catalysis is another powerful tool for the unconventional functionalization of heterocyclic compounds. By using visible light to initiate radical reactions, photoredox catalysis can enable a wide range of transformations under mild conditions. This approach has been successfully applied to the C-H functionalization of imidazo[1,2-a]pyridines, suggesting its potential for the selective functionalization of the imidazo[1,5-b]pyridazine core.
The exploration of rearrangement reactions also offers opportunities for the synthesis of novel imidazo[1,5-b]pyridazine architectures. For instance, an unusual rearrangement of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyrimidines has been reported, highlighting the potential for discovering new synthetic pathways to related heterocyclic systems. rsc.org
Design of Novel Multi-functional Imidazopyridazine Architectures
The design of multi-functional molecules, which can interact with multiple biological targets simultaneously, is a promising strategy for the development of more effective and safer drugs. The imidazo[1,5-b]pyridazine scaffold, with its versatile chemical nature and diverse biological activities, is an ideal platform for the design of such multi-target ligands.
A "function-oriented synthesis" approach has been successfully applied to the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors for the treatment of cancer. drugbank.com This strategy involves the rational design and synthesis of molecules that are specifically tailored to interact with multiple targets within a disease-related pathway. A similar approach could be employed to design multi-functional imidazo[1,5-b]pyridazine derivatives targeting other diseases.
The imidazo[1,5-b]pyridazine core can also be incorporated into larger molecular architectures to create novel therapeutic agents. For example, the development of macrocyclic derivatives of imidazo[1,2-b]pyridazine has led to the discovery of potent ALK inhibitors capable of combating multiple resistant mutants in cancer. The design of such complex molecular architectures can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Furthermore, the imidazo[1,5-b]pyridazine scaffold can be functionalized with different pharmacophores to create hybrid molecules with unique biological profiles. This approach has been used to develop imidazo[1,2-b]pyridazine derivatives with potent antifungal and antitubercular activities. tsijournals.comrjptonline.org By combining the favorable properties of the imidazo[1,5-b]pyridazine core with other bioactive moieties, researchers can create novel multi-functional agents with enhanced therapeutic potential.
Q & A
Q. What are the primary synthetic routes for constructing the imidazo[1,5-b]pyridazine scaffold, and how does the choice of route affect the regioselectivity of chloro-substitution?
Two main strategies are used:
- Route A : Intramolecular cyclization of 3-(aminomethyl)pyridazines with electrophiles (e.g., acyl chlorides, anhydrides). This method allows regioselective chloro-substitution at the β-position of pyridazine .
- Route B : Heterocyclization of 1-aminoimidazoles to build the pyridazine core. This approach offers flexibility for introducing substituents at specific positions via tailored diaminoimidazole precursors . Methodological Insight: Route A is preferred for simplicity and scalability, while Route B enables functional diversity through precursor design. Reaction conditions (e.g., T3P® for amide coupling) significantly influence yield and purity .
Q. How can spectroscopic techniques (NMR, IR) distinguish 2-chloroimidazo[1,5-b]pyridazine from its structural analogs?
Key spectral signatures include:
- ¹H NMR : Distinct aromatic proton splitting patterns due to the fused imidazole-pyridazine system. Chlorine substitution induces deshielding (~8.5–9.5 ppm for adjacent protons).
- ¹³C NMR : Chlorine’s electron-withdrawing effect shifts the attached carbon to ~125–130 ppm.
- IR : Stretching vibrations for C-Cl bonds appear at 550–650 cm⁻¹, while NH/CH stretches in the imidazole ring occur at 3100–3300 cm⁻¹ . Methodological Insight: Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping peaks. Compare with reference spectra from structurally validated intermediates .
Advanced Research Questions
Q. What strategies optimize the regioselective introduction of chlorine in imidazo[1,5-b]pyridazine derivatives for targeted biological activity?
Chlorine’s position critically impacts bioactivity (e.g., kinase inhibition ):
- Electrophilic substitution : Use N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) at 0–25°C for C-2 chlorination.
- Directed lithiation : Employ LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by Cl₂ or ClSiMe₃ quenching . Data Contradiction: Some studies report competing nitration or sulfonation side reactions; kinetic vs. thermodynamic control must be assessed via time-resolved monitoring .
Q. How do computational methods (DFT, molecular docking) guide the design of this compound-based JAK inhibitors?
- DFT : Predicts chlorine’s electronic effects on π-π stacking and hydrogen bonding with kinase active sites. Chlorine at C-2 enhances binding affinity by ~1.5 kcal/mol compared to C-3 analogs .
- Docking : Virtual screening identifies optimal substituents (e.g., fluorophenyl groups) to complement hydrophobic pockets in JAK2 . Methodological Insight: Combine MD simulations (AMBER/CHARMM) with free-energy perturbation (FEP) to validate binding modes.
Q. What mechanistic insights explain the antiglycation activity of 6-chloroimidazo[4,5-b]pyridine derivatives?
- Inhibition of AGE formation : Chlorine stabilizes the enol tautomer, enabling nucleophilic attack on reactive carbonyl species (e.g., methylglyoxal). IC₅₀ values correlate with Cl’s Hammett σₚ para value (R² = 0.89) .
- Synergistic antioxidant effects : Chlorine enhances radical scavenging via electron-withdrawing effects, reducing oxidative stress in glycation pathways . Experimental Design: Use bovine serum albumin (BSA)-glucose assays with fluorescence detection (λₑₓ = 370 nm, λₑₘ = 440 nm) to quantify AGE inhibition .
Methodological Recommendations
- Contradiction Resolution : When conflicting data arise (e.g., variable yields in Route A), optimize stoichiometry (1:1.2 substrate:electrophile ratio) and use scavengers (e.g., molecular sieves) to suppress side reactions .
- Safety : Chlorinated intermediates may release HCl; use gas scrubbers and pH-stable reactors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
